molecular formula C26H21N3OS B2870302 N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide CAS No. 922573-98-6

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide

Cat. No.: B2870302
CAS No.: 922573-98-6
M. Wt: 423.53
InChI Key: ZFMQJWGHAOVRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide is a complex organic compound that features a combination of benzo[d]thiazole, pyridine, and naphthamide moieties. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the ethyl group: This step might involve alkylation reactions using ethyl halides.

    Formation of the pyridine moiety: Pyridine derivatives can be synthesized through various methods, including condensation reactions.

    Coupling reactions: The final step would involve coupling the benzo[d]thiazole and pyridine moieties with the naphthamide group, possibly using amide bond formation techniques under dehydrating conditions.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide can undergo various chemical reactions, including:

    Reduction: Reduction reactions could be used to modify specific functional groups within the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions could be employed to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or organometallic compounds.

Major Products

The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide
  • N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-naphthamide

Uniqueness

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide may exhibit unique properties due to the specific positioning of its functional groups, which could influence its reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3OS/c1-2-18-12-13-23-24(15-18)31-26(28-23)29(17-19-7-6-14-27-16-19)25(30)22-11-5-9-20-8-3-4-10-21(20)22/h3-16H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMQJWGHAOVRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.